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An Objective Comparison Guide for Researchers, Scientists, and Drug Development

Professionals

This guide provides an independent validation and comparative analysis of the publicly

available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the

treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however,

current research and clinical trial data predominantly point to BJT-778, also known as

brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-

778, developed by Bluejay Therapeutics.

Executive Summary
BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that

targets the hepatitis B virus surface antigen (HBsAg).[1][2][3] Its primary mechanism of action

involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV)

virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is

believed to not only directly reduce viral load but also to help restore the body's antiviral

immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical

responses in patients with CHD. This guide will delve into the quantitative data, experimental

protocols, and a comparison with available alternatives.

Data Presentation: BJT-778 Efficacy in Chronic
Hepatitis D
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The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-

778 in patients with chronic hepatitis D.

Table 1: Virologic and Biochemical Response at Week 48

Dosing Regimen Virologic Response* Combined Endpoint**

300 mg weekly (QW) 100% up to 82%

600 mg every two weeks

(Q2W)
100% up to 82%

900 mg every four weeks

(Q4W)
100% up to 82%

*Virologic Response is defined as a ≥2 log10 IU/mL reduction in HDV RNA from baseline or

undetectable HDV RNA. **Combined Endpoint is defined as virologic response and

normalization of alanine aminotransferase (ALT) levels.

Table 2: Safety and Tolerability

Adverse Events Observation

Grade ≥3 Adverse Events None reported

Serious Adverse Events None reported

Treatment Discontinuations due to Adverse

Events
None reported

Experimental Protocols
Phase 2 Clinical Trial Design for BJT-778 in Chronic
Hepatitis D
The following provides a detailed methodology for the key Phase 2 clinical trial that generated

the efficacy and safety data presented above.
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Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients

with chronic hepatitis D.

Study Design: A multi-center, open-label, randomized trial.

Participant Population:

Adults (18-70 years) with chronic HBV and HDV co-infection.

Quantifiable HDV RNA (>500 IU/mL) at screening.

Abnormal Alanine Aminotransferase (ALT) levels at screening.

Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.

Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.

Dosing Cohorts:

Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.

Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then

every two weeks.

Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading

dose at week two.

Key Endpoints:

Primary: Safety and tolerability of BJT-778.

Secondary:

Proportion of patients achieving a virologic response (≥2 log10 IU/mL reduction in HDV

RNA or undetectable HDV RNA).

Proportion of patients with normalization of ALT levels.
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Proportion of patients achieving the combined endpoint of virologic response and ALT

normalization.

Assessments:

HDV RNA levels were measured at baseline and regular intervals throughout the study.

ALT levels were monitored to assess liver inflammation.

Safety assessments included monitoring of adverse events.

Comparative Analysis
BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis

D.

Table 3: Comparison of BJT-778 with Other Treatment Options
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Feature
BJT-778
(brelovitug)

Hepcludex®
(bulevirtide)

Vir Biotechnology
Combination

Mechanism of Action

Monoclonal antibody

targeting HBsAg,

leading to viral

neutralization and

clearance, and

potential immune

reconstitution.

An entry inhibitor that

blocks the NTCP

receptor, preventing

both HBV and HDV

from entering liver

cells.

A combination of a

monoclonal antibody

and an siRNA.

Reported Efficacy

100% virologic

response and up to

82% combined

endpoint at 48 weeks

in a Phase 2 trial.

Conditionally

approved in Europe

based on Phase 2

data.

Positive Phase 2

results reported.

Dosing Frequency

Weekly to every four

weeks (subcutaneous

injection).

Daily injection. Monthly.

Clinical Trial Status
Phase 3 trials are

ongoing.

Conditionally

approved in Europe;

FDA submission may

be resubmitted.

Moving into Phase 3

testing.
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Caption: Mechanism of action of BJT-778 (brelovitug).

Experimental Workflow: Phase 2 Clinical Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Validation of BJT-778 (brelovitug) Data for
Chronic Hepatitis D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241480#independent-validation-of-published-tak-
778-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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